molecular formula C24H20ClNO3 B009554 Fmoc-L-phenylalanyl chloride CAS No. 103321-57-9

Fmoc-L-phenylalanyl chloride

Cat. No. B009554
M. Wt: 405.9 g/mol
InChI Key: LRAXUKFFZHLNMX-QFIPXVFZSA-N
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Description

Synthesis Analysis

The synthesis of Fmoc-L-phenylalanyl chloride and similar Fmoc-protected amino acids employs various strategies, including direct synthesis using organozinc chemistry for protected amino acids and in situ generation techniques. For example, the direct synthesis approach has been applied to create polymethoxylated phenylalanines and 4-oxoamino acids, showcasing the versatility of organozinc reagents in coupling with a range of electrophiles under palladium catalysis (Deboves, Montalbetti, & Jackson, 2001). Additionally, the in situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate presents a straightforward method for facilitating difficult couplings in solid-phase peptide synthesis, highlighting the efficiency and racemization-free nature of this approach (Falb, Yechezkel, Salitra, & Gilon, 1999).

Scientific Research Applications

Summary of the Application

Fmoc-L-phenylalanyl chloride is used in the fabrication of various biofunctional hydrogel materials . These materials can be created in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Methods of Application

The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine is described in the study . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

Results or Outcomes

The study found that short peptides bearing an aromatic group at their N-termini have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation . The research activity has facilitated the discovery that simple dipeptides bearing the Fmoc group give rise to hydrogels .

Understanding Self-Assembly to Hydrogel Formation

Summary of the Application

Fmoc-L-phenylalanyl chloride plays a crucial role in understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation . Hydrogels of low molecular weight molecules are important in biomedical applications .

Methods of Application

The study used physical and thermal stimuli for solubilizing Fmoc-L-phenylalanyl chloride above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-L-phenylalanyl chloride to gel formation is described .

Results or Outcomes

The collective action of different non-covalent interactions plays a role in making Fmoc-L-phenylalanyl chloride hydrogel . A new polymorphic form of Fmoc-L-phenylalanyl chloride was also reported after transitioning to hydrogel .

Construction of Hydrogels

Summary of the Application

Fmoc-L-phenylalanyl chloride has been used to construct hydrogels, which find a wide range of applications .

Methods of Application

The study demonstrates the importance of an additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc functionalized amino acids for the construction of hydrogels .

Results or Outcomes

The study found that several hydrogels have been prepared from mono Fmoc-functionalized amino acids .

Peptide Synthesis

Summary of the Application

Fmoc-L-phenylalanyl chloride is often used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many important roles in biological systems .

Methods of Application

The Fmoc group is used as a protective group for the amino group during peptide synthesis . The Fmoc group can be removed under mild basic conditions, which allows for the addition of the next amino acid in the sequence .

Results or Outcomes

The use of Fmoc-L-phenylalanyl chloride in peptide synthesis has enabled the production of a wide range of peptides, which are used in research and therapeutic applications .

Safety And Hazards

Fmoc-L-phenylalanyl chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Fmoc-L-phenylalanyl chloride has potential applications in various fields. For instance, Fmoc-dipeptides comprising α-methyl-L-phenylalanine can be used to fabricate various biofunctional materials . Also, Fmoc-phenylalanine nanofibrillar hydrogel has shown antimicrobial action against both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXUKFFZHLNMX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449033
Record name FMOC-L-PHENYLALANYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-phenylalanyl chloride

CAS RN

103321-57-9
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FMOC-L-PHENYLALANYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhang - 2004 - search.proquest.com
Part I. In order to search for a more selective antitumor agent, more than 30 different tryprostatin A analogs have been synthesized and evaluated on tsFT210 cells. The modification of …
Number of citations: 0 search.proquest.com

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